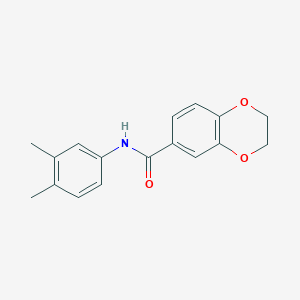
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
描述
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDB or MDB-6, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MDB-6 belongs to the family of benzodioxine derivatives, which are known for their diverse biological activities. The unique chemical structure of MDB-6 makes it an interesting molecule for studying its mechanism of action and potential therapeutic benefits.
作用机制
The exact mechanism of action of N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide-6 is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB pathway, which is a key regulator of inflammation. This compound-6 may also modulate the activity of enzymes involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound-6 has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been reported to have antioxidant and neuroprotective effects. This compound-6 has also been shown to modulate the activity of ion channels, which may have implications for its potential use in the treatment of neurological disorders.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide-6 has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and has been shown to be stable under a range of conditions. However, one limitation of this compound-6 is that it may have low solubility in aqueous solutions, which may impact its efficacy in certain applications. It is important to carefully consider the solubility and stability of this compound-6 when designing experiments.
未来方向
There are several potential future directions for research on N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide-6. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to better understand the mechanism of action of this compound-6 and its efficacy in animal models. Another potential area of research is the use of this compound-6 in the treatment of neurological disorders, such as Alzheimer's disease. Additional studies are needed to determine the safety and efficacy of this compound-6 in these applications. Finally, there may be opportunities to modify the chemical structure of this compound-6 to enhance its efficacy and selectivity for specific targets.
合成方法
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide-6 can be synthesized through a multi-step process involving the reaction of 3,4-dimethylaniline with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride in the presence of a base. The resulting intermediate is then treated with ammonia to form the final product, this compound-6. The synthesis of this compound-6 has been optimized to achieve high yields and purity, making it suitable for further research.
科学研究应用
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide-6 has been studied extensively for its potential therapeutic applications. One of the key areas of research has been its anti-inflammatory properties. Studies have shown that this compound-6 can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-3-5-14(9-12(11)2)18-17(19)13-4-6-15-16(10-13)21-8-7-20-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTKKLGQNUHBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975479 | |
| Record name | N-(3,4-Dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725495 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
6005-70-5 | |
| Record name | N-(3,4-Dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5881701.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
![1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)
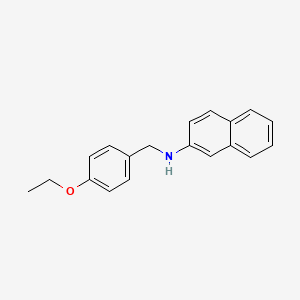
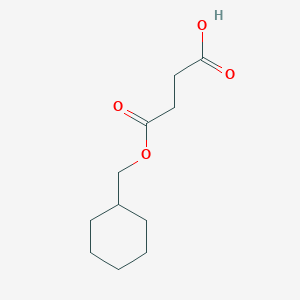

![4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)
![ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5881782.png)
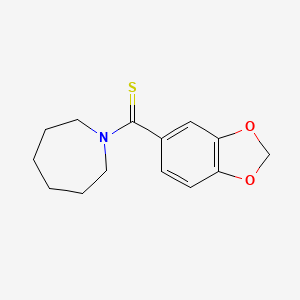
![2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)
![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)
![N'-[1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B5881799.png)
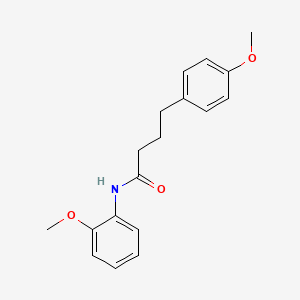
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5881808.png)